N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl substituent at the 4-position of the thiazole ring.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-5-11(6-9(8)2)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNYNHJCCFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole Ring Formation
The thiazole scaffold is constructed via the Hantzsch thiazole synthesis, a cornerstone method for heterocyclic systems containing nitrogen and sulfur. For this compound, the reaction involves condensation of a thioamide precursor with an α-haloacetate or α-haloketone under basic conditions.
Reaction Components and Conditions
- Thioamide precursor : 3,4-Dimethylthioacetamide (synthesized from 3,4-dimethylacetophenone and ammonium thiocyanate).
- α-Halogenated component : Chloroacetamide or bromoacetamide derivatives.
- Base : Sodium ethoxide or potassium carbonate in anhydrous ethanol.
- Temperature : Reflux at 80–90°C for 6–8 hours.
The general reaction proceeds as:
$$
\text{3,4-Dimethylthioacetamide} + \text{CH}2(\text{X})-\text{C(=O)-NH}2 \xrightarrow{\text{Base}} \text{Thiazole intermediate} + \text{HX} \quad (X = \text{Cl, Br})
$$
Table 1: Optimization of Thiazole Ring Formation
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous ethanol | 78–82 | |
| Reaction time | 7 hours | 85 | |
| Molar ratio (thioamide:haloacetamide) | 1:1.2 | 89 |
Key considerations include strict anhydrous conditions to prevent hydrolysis of the haloacetamide and controlled stoichiometry to minimize byproducts.
Acetamide Functionalization
After thiazole ring formation, the 2-position is functionalized with an acetamide group via nucleophilic acyl substitution. Two primary routes dominate:
Direct Acylation with Acetyl Chloride
- Reagents : Acetyl chloride, triethylamine (TEA) as acid scavenger.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12–24 hours.
$$
\text{Thiazole intermediate} + \text{CH}_3\text{COCl} \xrightarrow{\text{TEA}} \text{N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide} + \text{HCl}
$$
Table 2: Acylation Efficiency Across Solvents
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 0 → 25 | 76 | 98.2 |
| THF | 0 → 25 | 68 | 97.5 |
| Toluene | 25 | 55 | 95.8 |
DCM provides superior yields due to its non-polar nature, which stabilizes the intermediate without side reactions.
Acetic Anhydride-Mediated Acetylation
- Reagents : Acetic anhydride, catalytic DMAP (4-dimethylaminopyridine).
- Solvent : Pyridine (acts as base and solvent).
- Conditions : 60°C, 4–6 hours.
$$
\text{Thiazole intermediate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP}} \text{Target compound} + \text{CH}_3\text{COOH}
$$
This method avoids handling corrosive acetyl chloride and achieves comparable yields (74–78%) with easier purification.
Industrial-Scale Production
For bulk synthesis, continuous flow reactors and catalytic systems enhance efficiency:
Purification and Characterization
Crystallization Techniques
Comparative Analysis of Methods
Table 3: Method Trade-offs
| Method | Advantages | Limitations |
|---|---|---|
| Acetyl chloride | High yield (76%) | Corrosive reagents |
| Acetic anhydride | Safer handling | Longer reaction time |
| Continuous flow | Scalability | High initial capital cost |
Mechanistic Insights
The Hantzsch reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloacetamide, followed by dehydrohalogenation to form the thiazole ring. Acylation at the 2-position occurs through a tetrahedral intermediate stabilized by the thiazole’s electron-deficient nitrogen.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
- Mechanism of Action : The thiazole ring in the compound interacts with enzymes and receptors that are crucial for microbial growth and survival. This interaction can inhibit essential biosynthetic pathways in bacteria and fungi, leading to their death or growth inhibition .
-
Case Studies :
- A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that compounds with thiazole structures showed enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Another research highlighted that certain derivatives of thiazole demonstrated potent activity against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects, particularly against various cancer cell lines.
- Mechanism of Action : this compound is believed to induce apoptosis in cancer cells through its interaction with specific molecular targets involved in cell proliferation and survival pathways. This includes inhibition of key enzymes that facilitate tumor growth .
-
Case Studies :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay demonstrated that certain derivatives had IC50 values indicating effective inhibition of cell growth .
- Molecular docking studies have further elucidated the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest a favorable binding affinity that correlates with observed biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Chloro/Fluoro vs. Methyl Groups
Key Insights :
- Halogenated analogs (e.g., compound 14) show lower logP values, suggesting better solubility but shorter half-life due to metabolic susceptibility .
Dichlorophenyl vs. Dimethylphenyl
Key Insights :
Positional Isomerism of Methyl Groups
Key Insights :
Functional Group Modifications on the Thiazole Ring
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| N-[4-(3,4-Dimethylphenyl)-thiazol-2-yl]acetamide | 246.33 | ~3.67 | 1 | 3 |
| N-[4-(3-Chloro-4-fluorophenyl)-thiazol-2-yl]acetamide | 295.74 | ~3.02 | 1 | 3 |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 295.16 | ~4.10 | 1 | 3 |
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides. The thiazole ring is a crucial component that contributes to the compound's biological properties. The introduction of various substituents on the thiazole and phenyl rings can significantly influence its activity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance, a study demonstrated that derivatives belonging to this class could induce apoptosis and autophagy in cancer cells. Specifically, lead compounds showed efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, leading to significant tumor growth reduction in vivo models .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma | 0.85 | Apoptosis & Autophagy |
| 6b | CML | 1.20 | Apoptosis |
| 6b | Pancreatic | 0.95 | Autophagy |
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. This compound has shown promising results against various viral strains. In vitro studies indicated that certain modifications to the thiazole structure enhance its antiviral efficacy against hepatitis C and other viral infections .
Table 2: Antiviral Efficacy of Thiazole Derivatives
| Compound | Virus Type | EC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|---|
| Thiazole A | Hepatitis C | 5.0 | >100 |
| Thiazole B | Influenza | 3.5 | >80 |
Leishmanicidal Activity
Recent studies have identified this compound as having leishmanicidal properties. Compounds derived from this scaffold demonstrated significant activity against Leishmania species with low cytotoxicity towards mammalian cells .
Table 3: Leishmanicidal Activity
| Compound | Leishmania Species | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Phthalimido-Thiazole 1 | L. infantum | 7.5 | >10 |
| Phthalimido-Thiazole 2 | L. braziliensis | 5.0 | >15 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of electron-withdrawing groups on the phenyl ring enhances the biological activity of thiazole derivatives. Modifications at specific positions can lead to increased potency against various targets while maintaining low toxicity profiles .
Case Studies
- Melanoma Treatment : In a xenograft model using A375 melanoma cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis pathways alongside autophagic processes .
- Antiviral Studies : A series of thiazole derivatives were tested for their ability to inhibit viral replication in vitro. Notably, one compound exhibited an EC50 value of 5 µM against hepatitis C virus while showing minimal cytotoxic effects on liver cell lines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the thiazole ring followed by acylation. Key steps include coupling 3,4-dimethylphenylacetic acid derivatives with 2-aminothiazole using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane under inert conditions. Temperature control (e.g., 273 K) and triethylamine as a base are critical for minimizing side reactions . Solvent selection (e.g., DMF or DCM) and reaction time optimization (3–6 hours) are essential for achieving >70% yield .
- Characterization : Confirm structure and purity via -NMR (aromatic protons at δ 7.2–7.4 ppm, acetamide CH at δ 2.1 ppm) and LC-MS (m/z calculated for CHNOS: 246.08) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry : Use ESI-MS to detect molecular ion [M+H] and fragmentation patterns (e.g., loss of CHCO group at m/z 184) .
- HPLC : Employ a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% by UV at 254 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to volatile solvents (e.g., DCM).
- Dispose of waste via licensed chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) affect the compound's bioactivity and pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- 3,4-Dimethylphenyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with fluorophenyl analogs () to evaluate antimicrobial potency shifts .
- Thiazole Ring : Replace with oxadiazole () or imidazole () to assess changes in target binding (e.g., kinase inhibition).
Q. What strategies resolve contradictions in reported biological activity data across similar acetamide derivatives?
- Data Reconciliation :
- Assay Variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) to minimize discrepancies .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites in cell-based assays (e.g., hepatic microsome studies) .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography (as in ) to verify regiochemistry .
Q. How can computational models predict the compound's metabolic stability and toxicity profiles?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (∼2.5), CYP450 inhibition risk, and bioavailability.
- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to thiazole derivatives) .
- Validation : Correlate predictions with in vivo rodent studies (dose range: 10–100 mg/kg) measuring ALT/AST levels and histopathology .
Methodological Challenges and Solutions
Q. What are the common pitfalls in scaling up synthesis, and how are they addressed?
- Scale-Up Issues :
- Exotherm Management : Use jacketed reactors with gradual reagent addition to control temperature spikes during acylation .
- Purity Loss : Implement flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for bulk purification .
Q. How do solvent polarity and catalyst choice influence reaction efficiency in heterocyclic ring formation?
- Optimization Framework :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thiazole ring closure .
- Catalysts : Use Pd(OAc) for Suzuki couplings when introducing aryl groups (e.g., 4-methoxyphenyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
